CCF642 Exhibits 100-Fold Greater PDI Reductase Inhibition Potency Versus PACMA 31 and LOC14
In a direct in vitro di-E-GSSG reductase assay, CCF642 inhibited PDI reductase activity approximately 100-fold more potently than the structurally distinct established inhibitors PACMA 31 and LOC14 [1]. This potency advantage was observed without requiring chemical optimization and is attributed to a novel covalent binding mode involving the active-site CGHCK motifs, rather than the cysteine residues targeted by PACMA 31 .
| Evidence Dimension | PDI reductase inhibitory potency (fold difference) |
|---|---|
| Target Compound Data | CCF642 |
| Comparator Or Baseline | PACMA 31 and LOC14 |
| Quantified Difference | Approximately 100-fold greater potency |
| Conditions | In vitro di-E-GSSG reductase assay |
Why This Matters
Superior potency enables lower working concentrations, reducing off-target effects and conserving compound supply in high-throughput screening campaigns.
- [1] Vatolin S, et al. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Res. 2016;76(11):3340-3350. View Source
